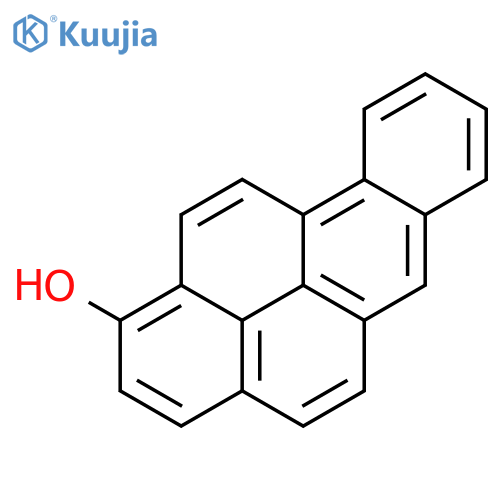Cas no 13345-23-8 (1-Hydroxybenzoapyrene)

1-Hydroxybenzoapyrene structure
商品名:1-Hydroxybenzoapyrene
1-Hydroxybenzoapyrene 化学的及び物理的性質
名前と識別子
-
- Benzo[a]pyren-1-ol
- 1-hydroxybenzo(a)pyrene
- Benzo(a)pyren-1-ol
- benzo[pqr]tetraphen-1-ol
- BRN 2380732
- CCRIS 1070
- DTXSID40158115
- CHEMBL1907999
- 3-06-00-03808 (Beilstein Handbook Reference)
- 13345-23-8
- Hydroxybenzo(a)pyrene, 1-
- TG2AP6R64H
- SCHEMBL3341439
- 1-Hydroxybenzo[a]pyrene
- hydroxybenzo[a]pyrene
- 1-Hydroxybenzoapyrene
-
- インチ: InChI=1S/C20H12O/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11,21H
- InChIKey: GPIRWWPRDKGKPS-UHFFFAOYSA-N
- ほほえんだ: C1(O)=C2C3C4=C(C=C5C=CC=CC5=C4C=C2)C=CC=3C=C1
計算された属性
- せいみつぶんしりょう: 268.089
- どういたいしつりょう: 268.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 密度みつど: 1.0921 (rough estimate)
- ふってん: 371.47°C (rough estimate)
- フラッシュポイント: 252.9°C
- 屈折率: 1.6220 (estimate)
1-Hydroxybenzoapyrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H875330-5mg |
1-Hydroxybenzo[a]pyrene |
13345-23-8 | 5mg |
$994.00 | 2023-05-18 | ||
| TRC | H875330-10mg |
1-Hydroxybenzo[a]pyrene |
13345-23-8 | 10mg |
$1745.00 | 2023-05-18 | ||
| TRC | H875330-100mg |
1-Hydroxybenzo[a]pyrene |
13345-23-8 | 100mg |
$ 11200.00 | 2023-09-07 | ||
| TRC | H875330-1mg |
1-Hydroxybenzo[a]pyrene |
13345-23-8 | 1mg |
$224.00 | 2023-05-18 |
1-Hydroxybenzoapyrene 関連文献
-
Gaston Knobel,Korina Calimag-Williams,Andres D. Campiglia Analyst 2012 137 5639
-
2. Synthesis of benzo[a]pyren-1-olDonald M. Jerina,John R. Lindsay Smith J. Chem. Soc. Perkin Trans. 1 1974 1702
-
3. Improved synthesis of benzo[a]pyren-1-ol and isolation of a covalent benzo[a]pyrene–lead compoundRonald G. Harvey,Hee Cho J. Chem. Soc. Chem. Commun. 1975 373
13345-23-8 (1-Hydroxybenzoapyrene) 関連製品
- 83-56-7(1,5-Dihydroxynaphtalene)
- 571-60-8(1,4-Dihydroxynaphthalene)
- 575-38-2(1,7-Dihydroxynaphthalene)
- 575-44-0(1,6-Dihydroxynaphthalene)
- 582-17-2(2,7-Dihydroxynaphthalene)
- 132-86-5(Naphthoresorcinol)
- 90-15-3(naphthalen-1-ol)
- 135-19-3(naphthalen-2-ol)
- 484-17-3(9-Phenanthrol)
- 476-60-8(Anthracene-1,4,9,10-tetraol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
